molecular formula C7H10ClNO B2462327 4-(Chloromethyl)-3-isopropylisoxazole CAS No. 2137550-38-8

4-(Chloromethyl)-3-isopropylisoxazole

Cat. No.: B2462327
CAS No.: 2137550-38-8
M. Wt: 159.61
InChI Key: YPZDPWMGRJQPTH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-isopropylisoxazole is a useful research compound. Its molecular formula is C7H10ClNO and its molecular weight is 159.61. The purity is usually 95%.
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Scientific Research Applications

Computational Analysis and Properties

  • A detailed computational analysis of 4-(chloromethyl)-3,5-dimethylisoxazole, closely related to 4-(Chloromethyl)-3-isopropylisoxazole, reveals insights into its geometric optimization, vibrational analysis, electronic properties, and structural features. The addition of the chloromethyl group significantly impacts molecular electrostatic potential and nonlinear optical activity (Kavitha & Velraj, 2016).

Reaction with DNA

  • Research on chloromethyl compounds shows that certain chloromethyl derivatives, like those related to this compound, can react with DNA in vitro, indicating a potential for interaction at the molecular level (Dipple, 1972).

Corrosion Inhibition

Synthetic Elaboration

  • The chloromethyl group in compounds like this compound is used in synthetic chemistry for the preparation of various derivatives, highlighting its role in creating diverse chemical structures (Patil & Luzzio, 2016).

Drug Discovery and Bioconjugation

  • Compounds with structures similar to this compound play a role in drug discovery, particularly in the development of bioconjugation reactions. They are integral in linking reactions used in proteomics and DNA research (Kolb & Sharpless, 2003).

Properties

IUPAC Name

4-(chloromethyl)-3-propan-2-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)7-6(3-8)4-10-9-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZDPWMGRJQPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137550-38-8
Record name 4-(chloromethyl)-3-(propan-2-yl)-1,2-oxazole
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